molecular formula C8H7N3O2 B14212360 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- CAS No. 832127-70-5

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl-

Cat. No.: B14212360
CAS No.: 832127-70-5
M. Wt: 177.16 g/mol
InChI Key: HCRGFAOMJVISHM-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is a heterocyclic compound that belongs to the benzotriazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:

    Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states or removal of oxygen atoms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted benzotriazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- involves its interaction with molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound without the hydroxy and methyl groups.

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the hydroxy group.

    7-Methyl-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the methyl group.

Uniqueness

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is unique due to the presence of both hydroxy and methyl groups, which may confer specific chemical properties and biological activities not observed in its analogs.

Properties

CAS No.

832127-70-5

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-hydroxy-7-methyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)9-10-11(13)8(6)12/h2-4,13H,1H3

InChI Key

HCRGFAOMJVISHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(N=N2)O

Origin of Product

United States

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